5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(morpholin-4-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Overview
Description
Pyridazin-3-ones with furan moieties are a class of compounds that have been synthesized and evaluated for their antimycobacterial and antifungal activities .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions, and the structures of the target compounds were confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1H- and 13C- NMR) .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not specified in the available information .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not specified in the available information .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including those containing furan, indole, and thiazolo[4,5-d]pyridazinone rings, are crucial in medicinal chemistry and synthetic organic chemistry due to their diverse biological activities and potential therapeutic applications. The synthesis of these compounds often involves complex reactions that contribute significantly to the development of novel pharmaceuticals and materials. For example, novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in drug development (Demchenko et al., 2015).
Biological Activities
The structural diversity of heterocyclic compounds allows for a wide range of biological activities, making them suitable for exploring as potential therapeutic agents. For instance, derivatives of indolyl-substituted 2(3H)-furanones have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, demonstrating the importance of these compounds in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Synthetic Methodologies
The development of new synthetic methodologies for heterocyclic compounds is vital for expanding the chemical space and exploring new potential applications. Research in this area includes the facile synthesis of novel compounds with diverse biological activities. For example, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported, demonstrating innovative approaches to constructing complex heterocyclic systems (Koza et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c29-18(27-8-7-15-4-1-2-5-16(15)27)14-28-22(30)20-21(19(25-28)17-6-3-11-32-17)33-23(24-20)26-9-12-31-13-10-26/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVCNJGTAIRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CO5)SC(=N4)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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